Cas no 525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-)
![3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- structure](https://fr.kuujia.com/scimg/cas/525-57-5x500.png)
525-57-5 structure
Nom du produit:3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Propriétés chimiques et physiques
Nom et identifiant
-
- 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
- HARMALOL
- 11-Hydroxyharmalan
- 3,4-dihydro-1-methyl-9H-pyrido[3,4-b]indol-7-ol
- Einecs 208-375-4
- Harmidol
- Harmolol
- NSC 72293
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol
- 1-methyl-2,3,4,9-tetrahydro-beta-carbolin-7-one;hydrate;hydrochloride
- Prestwick3_000611
- A1-00785
- NSC72293
- bmse000988
- 2NQN80556Q
- HARMALOLHCL
- C06537
- 1-methyl-3,4-dihydrobeta-carbolin-7-ol
- 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
- SPBio_000631
- 1-Methyl-4,9-dihydro-3H-?-carbolin-7-ol
- NCGC00142520-01
- 11-Hydroxyharmalan; NSC 72293
- KBio2_006037
- 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-
- DTXSID50894870
- 2H-Pyrido[3,4-b]indol-7-ol, 3,4-dihydro-1-methyl-
- CHEBI:27943
- SCHEMBL15821030
- NS00042837
- BDBM60980
- KBioSS_000901
- Spectrum3_000721
- 1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride
- RHVPEFQDYMMNSY-UHFFFAOYSA-N
- HARMALOL [MI]
- 3,4-DIHYDRO-1-METHYL-9H-PYRIDO(3,4-B)INDOL-7-OL
- 3H-Pyrido[3, 4,9-dihydro-1-methyl-
- Spectrum2_000556
- SPBio_002761
- 4,9-Dihydro-1-methyl-3H-pyrido(3,4-b)indol-7-ol
- MFCD00152093
- 3,4-Dihydro-7-hydroxy-1-methyl-b-carboline
- IDI1_000998
- DivK1c_000998
- KBio3_001462
- SMP1_000145
- 525-57-5
- DTXSID90975692
- Prestwick2_000611
- Prestwick1_000611
- BRD-K14756138-310-03-0
- 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
- bmse001010
- NINDS_000998
- SCHEMBL555401
- TNP00138
- NCI60_013481
- NCGC00017249-02
- BRD-K14756138-003-02-3
- FT-0608067
- AKOS005202957
- BRD-K14756138-001-01-9
- 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol hydrochloride
- CHEMBL129177
- SMR001233258
- FT-0626857
- Prestwick0_000611
- KBio1_000998
- BPBio1_000598
- KBioGR_001154
- H-1108
- 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol
- SR-01000636961-5
- Spectrum4_000767
- Q15138221
- cid_16667410
- Spectrum_000421
- BDBM50132101
- SR-01000636961
- KBio2_003469
- BSPBio_000542
- MLS002153909
- KBio2_000901
- 6028-00-8
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol, 9CI
- BIDD:ER0514
- NCGC00017249-01
- Spectrum5_001307
- SDCCGMLS-0066705.P001
- 3,4-Dihydro-1-methyl-2H-Pyrido[3,4-b]indol-7-ol
- NSC-72293
- UNII-2NQN80556Q
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-
- CRQDWQWZCNKKAC-UHFFFAOYSA-N
- BSPBio_002242
- DTXCID101324432
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol; 11-Hydroxyharmalan; NSC 72293;
- HARMALINE_met004
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)(9CI)
- STL565316
- TS-09883
- 1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indol-7-ol
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)
- Harmalol hydrochloride dihydrate
-
- Piscine à noyau: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
- La clé Inchi: RHVPEFQDYMMNSY-UHFFFAOYSA-N
- Sourire: CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Propriétés calculées
- Qualité précise: 200.09500
- Masse isotopique unique: 198.079313
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 0
- Complexité: 516
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 41.1
- Le xlogp3: 1.7
Propriétés expérimentales
- Dense: 1.37
- Point de fusion: 211-219 ºC
- Point d'ébullition: 507.5°Cat760mmHg
- Point d'éclair: 231°C
- Indice de réfraction: 1.708
- Le PSA: 48.38000
- Le LogP: 1.67420
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Informations de sécurité
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S27; S36/37/39
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-25 mg |
Harmalol |
525-57-5 | 98.17% | 25mg |
¥3877.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-100 mg |
Harmalol |
525-57-5 | 98.17% | 100MG |
¥8778.00 | 2022-04-26 | |
TargetMol Chemicals | T8770-50 mg |
Harmalol |
525-57-5 | 98.17% | 50mg |
¥ 5,875 | 2023-07-11 | |
TargetMol Chemicals | T8770-25mg |
Harmalol |
525-57-5 | 98.17% | 25mg |
¥ 3870 | 2024-07-20 | |
TargetMol Chemicals | T8770-1 mg |
Harmalol |
525-57-5 | 98.17% | 1mg |
¥ 737 | 2023-07-11 | |
TargetMol Chemicals | T8770-5 mg |
Harmalol |
525-57-5 | 98.17% | 5mg |
¥ 1,575 | 2023-07-11 | |
TargetMol Chemicals | T8770-5mg |
Harmalol |
525-57-5 | 98.17% | 5mg |
¥ 1570 | 2024-07-20 | |
TargetMol Chemicals | T8770-1mg |
Harmalol |
525-57-5 | 98.17% | 1mg |
¥ 737 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-10 mg |
Harmalol |
525-57-5 | 98.17% | 10mg |
¥2157.00 | 2022-04-26 | |
TargetMol Chemicals | T8770-10 mg |
Harmalol |
525-57-5 | 98.17% | 10mg |
¥ 2,157 | 2023-07-11 |
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Littérature connexe
-
1. Ionization equilibria of harmol and harmalol in concentrated hydroxide solutionsManuel Balón-Almeida,Mariq A. Mu?oz-Perez,M. Carmen Carmona-Guzman,Jose Hidalgo-Toledo J. Chem. Soc. Perkin Trans. 2 1988 1165
-
Ya-di Yang,Xue-mei Cheng,Wei Liu,Zhu-zhen Han,Gui-xin Chou,Ying Wang,Du-xin Sun,Zheng-tao Wang,Chang-hong Wang RSC Adv. 2016 6 15976
-
3. Photochemical reaction of harmalol. Part 2. Electronic spectraMiriana C. Biondic,Rosa Erra-Balsells J. Chem. Soc. Perkin Trans. 2 1993 887
-
Fernando D. Villarruel,M. Paula Denofrio,Rosa Erra-Balsells,Ezequiel Wolcan,Franco M. Cabrerizo Phys. Chem. Chem. Phys. 2020 22 20901
-
Solène Miaskiewicz,Jean-Marc Weibel,Patrick Pale,Aurélien Blanc RSC Adv. 2022 12 26966
525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-) Produits connexes
- 6028-07-5(Harmalol hydrochloride)
- 2408844-78-8(5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine)
- 1358351-57-1(N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
- 874594-53-3(3-(dimethylsulfamoyl)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide)
- 80030-25-7(1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate)
- 2229609-04-3(2-(3-chloro-4-nitrophenyl)ethanethioamide)
- 1268512-08-8((2R)-4-(tert-Butyldiphenylsilyl)-oxy-2-fluorocyclohexan-1-one)
- 879476-64-9(8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 53773-36-7(2-Amino-1-cyclopentylethan-1-one hydrochloride)
- 1187830-65-4(5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:525-57-5)3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-

Pureté:99%/99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/100mg/500mg
Prix ($):197/270/485/696/974/1943